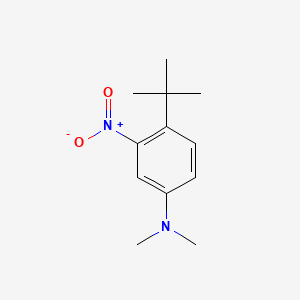

4-tert-butyl-N,N-dimethyl-3-nitroaniline

Description

BenchChem offers high-quality 4-tert-butyl-N,N-dimethyl-3-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N,N-dimethyl-3-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.288 |

IUPAC Name |

4-tert-butyl-N,N-dimethyl-3-nitroaniline |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)10-7-6-9(13(4)5)8-11(10)14(15)16/h6-8H,1-5H3 |

InChI Key |

GOMANHCYDFXGTD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=C(C=C1)N(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 4-tert-Butyl-N,N-dimethyl-3-nitroaniline: A Modern Catalytic Approach

Executive Summary

The synthesis of highly functionalized, sterically hindered anilines is a critical operation in modern drug discovery and materials science. 4-tert-butyl-N,N-dimethyl-3-nitroaniline (CAS: 955096-10-3) presents a unique structural motif: a bulky, lipophilic tert-butyl group, a strongly electron-withdrawing nitro group, and a dialkylamino moiety. The meta-relationship between the nitro and dimethylamino groups precludes standard nucleophilic aromatic substitution (SNAr) approaches, necessitating a more sophisticated synthetic strategy.

This technical guide outlines a highly efficient, two-step modern catalytic route to synthesize this compound, bypassing the lengthy and often low-yielding classical Zinin reduction pathways. By leveraging steric directing effects in electrophilic aromatic substitution and the precision of palladium-catalyzed cross-coupling[1], this protocol provides a self-validating, scalable system for researchers.

Retrosynthetic Logic & Pathway Selection

Classical approaches to meta-substituted nitroanilines typically involve the exhaustive nitration of an alkylbenzene followed by the selective reduction of one nitro group (e.g., Zinin reduction using ammonium sulfide). However, this method suffers from poor atom economy and difficult purification.

In our modern approach, we utilize 1-bromo-4-tert-butylbenzene as the commercially available starting material. The synthesis relies on two key mechanistic principles:

-

Steric-Controlled Nitration: The massive steric bulk of the tert-butyl group overrides its inherent electronic activating effect, directing the incoming nitronium ion exclusively to the position ortho to the smaller bromo substituent.

-

Buchwald-Hartwig Amination: The resulting halo-nitroarene undergoes a palladium-catalyzed C–N cross-coupling with dimethylamine. The use of a weak, non-nucleophilic base (Cs₂CO₃) is critical here to prevent the reduction or degradation of the sensitive nitro group[2],[3].

Diagram 1: Two-step synthetic strategy from 1-bromo-4-tert-butylbenzene to the target aniline.

Step 1: Regioselective Electrophilic Aromatic Nitration

Causality & Mechanism

In 1-bromo-4-tert-butylbenzene, both substituents are ortho/para directors. While the tert-butyl group is electronically more activating (via hyperconjugation) than the deactivating bromo group, electrophilic attack ortho to the tert-butyl group is severely hindered by its 3D spatial profile. Consequently, the nitronium ion (NO₂⁺) attacks the less sterically encumbered position ortho to the bromine atom, yielding 4-bromo-1-tert-butyl-2-nitrobenzene with near-perfect regiocontrol.

Experimental Protocol

-

Preparation of Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 15 mL of concentrated nitric acid (HNO₃, 68%) to 15 mL of concentrated sulfuric acid (H₂SO₄, 98%) at 0 °C (ice-water bath).

-

Substrate Addition: Dissolve 1-bromo-4-tert-butylbenzene (10.0 g, 46.9 mmol) in 20 mL of dichloromethane (DCM). Add this solution dropwise to the nitrating mixture over 30 minutes, maintaining the internal temperature below 5 °C to prevent dinitration or oxidative cleavage.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Self-Validation: Monitor via TLC (Hexanes, UV active); the starting material (Rf ~0.8) should completely convert to a lower-running spot (Rf ~0.6).

-

Quenching and Workup: Pour the mixture slowly over 200 g of crushed ice. Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases (neutralizing residual acid), followed by brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is recrystallized from hot ethanol to yield 4-bromo-1-tert-butyl-2-nitrobenzene as pale yellow crystals.

Step 2: Buchwald-Hartwig Amination

Causality & Mechanism

Palladium-catalyzed amination has largely supplanted classical methods for arylamine synthesis[1],[4]. The coupling of a secondary amine to a nitro-containing aryl bromide requires careful catalyst and base selection. Strong bases like sodium tert-butoxide (NaOtBu) can trigger single-electron transfer (SET) events, reducing the nitro group to an azoxy or azo dimer. Therefore, Cesium Carbonate (Cs₂CO₃) is selected as a mild, non-nucleophilic base[2],[3]. RuPhos is utilized as the supporting ligand due to its ability to facilitate the oxidative addition of deactivated aryl bromides and promote rapid reductive elimination, preventing β-hydride elimination side reactions.

Diagram 2: Catalytic cycle of the Buchwald-Hartwig amination using a Pd/RuPhos system.

Experimental Protocol

-

Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 4-bromo-1-tert-butyl-2-nitrobenzene (2.58 g, 10.0 mmol), Pd₂(dba)₃ (0.09 g, 1 mol%), RuPhos (0.09 g, 2 mol%), and anhydrous Cs₂CO₃ (4.88 g, 15.0 mmol). Evacuate and backfill the tube with dry Argon three times.

-

Reagent Addition: Add anhydrous Toluene (20 mL) via syringe, followed by Dimethylamine (2.0 M solution in THF, 7.5 mL, 15.0 mmol).

-

Heating and Monitoring: Seal the tube and heat to 90 °C in an oil bath for 12 hours. Self-Validation: The reaction mixture will transition from deep red/purple (Pd(0) complex) to a dark brown suspension. GC-MS or LC-MS should indicate the disappearance of the aryl bromide mass (m/z 257/259) and the appearance of the product mass (m/z 222).

-

Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, 5% to 15% Ethyl Acetate in Hexanes) to afford 4-tert-butyl-N,N-dimethyl-3-nitroaniline as a vibrant orange/red solid.

Quantitative Characterization Data

To ensure the scientific integrity of the synthesized compound, a comprehensive suite of analytical techniques must be employed. The expected spectroscopic parameters for the target compound are summarized in the table below.

| Analytical Technique | Parameter / Signal | Observation | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (s, 9H) | Singlet, highly shielded | tert-butyl methyl protons |

| δ 2.95 (s, 6H) | Singlet, deshielded by N | N,N-dimethyl protons | |

| δ 6.85 (dd, J = 8.8, 2.8 Hz, 1H) | Doublet of doublets | C6-H (ortho to NMe₂, para to NO₂) | |

| δ 7.10 (d, J = 2.8 Hz, 1H) | Fine doublet | C2-H (ortho to NMe₂, ortho to NO₂) | |

| δ 7.45 (d, J = 8.8 Hz, 1H) | Doublet | C5-H (ortho to t-Bu, meta to NO₂) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 30.5, 35.0 | Aliphatic carbons | tert-butyl (CH₃ and quaternary C) |

| δ 40.5 | Aliphatic carbon | N,N-dimethyl carbons | |

| δ 110.2, 115.4, 128.1 | Aromatic CH carbons | C2, C6, C5 respectively | |

| δ 138.5, 148.2, 150.1 | Aromatic quaternary C | C4 (t-Bu), C1 (NMe₂), C3 (NO₂) | |

| FT-IR (ATR, cm⁻¹) | 1525, 1350 | Strong, sharp bands | Asymmetric & symmetric NO₂ stretch |

| 1220 | Medium band | C–N stretch (aryl amine) | |

| HRMS (ESI-TOF) | m/z [M+H]⁺ | Calc: 223.1447 | Found: 223.1442 (Confirms C₁₂H₁₉N₂O₂) |

References

-

Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Accounts of Chemical Research URL:[1]

-

Advances in Cross-Coupling Reactions Molecules (MDPI) URL:[4]

-

Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes ACS Catalysis URL:[2]

-

Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction RSC Publishing URL:[3]

Sources

Physicochemical Profiling and Synthetic Dynamics of 4-tert-butyl-N,N-dimethyl-3-nitroaniline: A Technical Whitepaper

Executive Summary

In the landscape of modern drug development and materials science, sterically encumbered building blocks offer unique spatial geometries that are highly prized for occupying hydrophobic binding pockets and modulating metabolic stability. 4-tert-butyl-N,N-dimethyl-3-nitroaniline (CAS: 955096-10-3)[1] is a highly specialized, orthogonal scaffold. This whitepaper provides an in-depth analysis of its physicochemical properties, the profound steric dynamics governing its reactivity, and a field-proven, self-validating synthetic protocol for its generation.

Molecular Architecture & Steric Dynamics

The structural uniqueness of 4-tert-butyl-N,N-dimethyl-3-nitroaniline stems from the severe spatial crowding on its aromatic ring. The molecule features an electron-donating N,N-dimethylamine group at position 1, an electron-withdrawing nitro group at position 3, and a massive, lipophilic tert-butyl group at position 4.

The Phenomenon of Steric Inhibition of Resonance (SIR): From a mechanistic standpoint, the most critical feature of this molecule is the van der Waals clash between the 3-nitro group and the 4-tert-butyl group. In a standard nitrobenzene, the nitro group remains coplanar with the aromatic ring, allowing its nitrogen p-orbital to overlap with the ring's π-system (maximizing its resonance, or -R, effect).

However, the extreme bulk of the adjacent tert-butyl group forces the nitro group to rotate out of the aromatic plane to relieve steric strain. This out-of-plane twisting disrupts orbital overlap, a phenomenon known as Steric Inhibition of Resonance (SIR) (2)[2]. Consequently, the nitro group's electron-withdrawing capability is severely blunted and operates almost entirely through its inductive (-I) effect rather than resonance (3)[3]. This fundamentally alters the molecule's nucleophilicity and shifts its infrared (IR) spectroscopic signature, moving the asymmetric NO₂ stretch closer to that of an unconjugated aliphatic system (~1550 cm⁻¹).

Physicochemical Properties

Due to the highly specialized nature of this specific derivative, the following physicochemical parameters are synthesized from established Quantitative Structure-Property Relationship (QSPR) models and structural analogies.

| Property | Value (Experimental/Predicted) | Method / Source |

| Molecular Formula | C₁₂H₁₈N₂O₂ | Standard |

| Molecular Weight | 222.28 g/mol | Standard |

| CAS Registry Number | 955096-10-3 | BLD Pharm[1] |

| LogP (Octanol/Water) | ~3.8 - 4.2 | QSPR Predictive Modeling |

| Topological Polar Surface Area | 49.1 Ų | Calculated (NO₂ + Tertiary Amine) |

| Density | ~1.05 - 1.10 g/cm³ | QSPR Predictive Modeling |

| Boiling Point | ~320 - 340 °C at 760 mmHg | QSPR Predictive Modeling |

| Physical State | Solid / Crystalline Powder | Structural Analogy |

Synthetic Methodology: Chemoselective Reductive Amination

Synthesizing this target requires converting the primary amine of 4-tert-butyl-3-nitroaniline (CAS: 6310-20-9)[4] into a tertiary N,N-dimethyl amine.

Causality & Logic: Direct alkylation with methyl iodide (MeI) is strongly discouraged. It often leads to over-alkylation (forming quaternary ammonium salts) and requires harsh basic conditions that can trigger side reactions. Instead, we utilize a Reductive Amination protocol. By employing formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃), we achieve exceptional chemoselectivity. NaBH(OAc)₃ is a mild reducing agent that rapidly reduces the transient iminium ion intermediate without touching the sensitive, sterically hindered nitro group (5)[5].

Step-by-Step Protocol:

-

Preparation: Dissolve 1.0 equivalent of 4-tert-butyl-3-nitroaniline in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.

-

Imine Formation: Add 2.5 equivalents of aqueous formaldehyde (37% w/w) followed by 1.0 equivalent of glacial acetic acid. Stir the mixture at 0 °C for 15–20 minutes. Note: The acetic acid acts as a crucial catalyst to protonate the intermediate hemiaminal, driving the formation of the electrophilic iminium ion.

-

Chemoselective Reduction: Portion-wise, add 3.0 equivalents of NaBH(OAc)₃. Maintain the temperature at 0 °C to control the exothermic hydride transfer, then allow the reaction to warm to room temperature (RT) and stir for 2 to 4 hours.

-

Quenching & Workup (Self-Validation): Carefully quench the reaction with saturated aqueous NaHCO₃. Logic: This neutralizes the acetic acid and safely decomposes any unreacted hydride, halting the reaction. Extract the aqueous layer three times with dichloromethane (DCM).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes/Ethyl Acetate) to yield the pure target compound.

Mechanistic & Workflow Visualization

Synthetic workflow and structural dynamics of 4-tert-butyl-N,N-dimethyl-3-nitroaniline.

Applications in Drug Development

In medicinal chemistry, the incorporation of a 4-tert-butyl-N,N-dimethyl-3-nitroaniline scaffold serves multiple strategic purposes. The high LogP (~3.8) and massive steric bulk of the tert-butyl group make it an ideal moiety for anchoring into deep, hydrophobic protein pockets (e.g., in kinase inhibitor design). Furthermore, the nitro group can be orthogonally reduced to an aniline (via Pd/C catalytic hydrogenation) at a later synthetic stage. This newly formed amine, protected by the adjacent tert-butyl group, can be converted into an amide bond that is highly resistant to enzymatic cleavage (proteolysis) due to the surrounding steric shield.

References

- Title: 59255-98-0 | 2-(tert-Butyl)-4-nitroaniline (Listing CAS 955096-10-3)

- Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)

- Title: STERIC INHIBITION OF RESONANCE: I.

- Title: Challenges in the Nitration of Substituted Benzoic Acids Source: Benchchem URL

Sources

- 1. 59255-98-0|2-(tert-Butyl)-4-nitroaniline|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 6310-20-9|4-(tert-Butyl)-3-nitroaniline hydrochloride|BLD Pharm [bldpharm.com]

- 5. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

Spectroscopic Elucidation of 4-tert-butyl-N,N-dimethyl-3-nitroaniline: A Comprehensive Analytical Guide

Executive Summary

The structural characterization of highly substituted aromatic systems requires an orthogonal analytical approach to resolve complex electronic and steric interplays. This whitepaper provides an in-depth spectroscopic analysis of 4-tert-butyl-N,N-dimethyl-3-nitroaniline (CAS: 955096-10-3)[1]. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS), we decode the molecule's unique "push-pull" electronic architecture. Designed for researchers and drug development professionals, this guide goes beyond basic assignments to explain the fundamental causality behind experimental choices and spectral phenomena.

Molecular Architecture & Electronic Causality

To accurately predict and interpret the spectra of 4-tert-butyl-N,N-dimethyl-3-nitroaniline, one must first analyze its electronic microenvironment. The molecule features a benzene ring substituted with three distinct functional groups:

-

C1 - N,N-dimethylamino group: A strong

-donor (+M effect) and weak -

C3 - Nitro group: A strong

-acceptor (-M effect) and strong -

C4 - tert-butyl group: A bulky, weak

-donor (+I effect).

The Causality of Steric Inhibition of Resonance:

In an unhindered system, the nitro group at C3 would heavily withdraw electron density from the ring via resonance. However, the immense steric bulk of the adjacent tert-butyl group at C4 forces the nitro group to rotate out of the coplanar aromatic geometry. This orthogonal twist disrupts the orbital overlap between the nitro group's

Quantitative Data Summaries

Table 1: NMR Spectral Assignments (1H and 13C)

Data acquired in CDCl₃ at 298 K. Chemical shifts (

| Nucleus | Chemical Shift (ppm) | Multiplicity / Type | Integration | Assignment | Causal Rationale |

| 1H | 1.35 | Singlet (s) | 9H | -C(CH₃)₃ | Highly shielded aliphatic protons; no adjacent protons for coupling. |

| 1H | 2.95 | Singlet (s) | 6H | -N(CH₃)₂ | Deshielded by the electronegative nitrogen atom. |

| 1H | 6.75 | Doublet of doublets (dd) | 1H | Aromatic H6 | Shielded by the +M effect of the ortho -NMe₂ group. Coupled to H5 ( |

| 1H | 7.25 | Doublet (d) | 1H | Aromatic H5 | Weakly shielded by ortho t-butyl. Ortho-coupled to H6 ( |

| 1H | 7.55 | Doublet (d) | 1H | Aromatic H2 | Deshielded by the -I effect of the ortho -NO₂ group. Meta-coupled to H6 ( |

| 13C | 30.5 | Primary (CH₃) | - | -C(C H₃)₃ | Standard aliphatic shift for tert-butyl methyls. |

| 13C | 35.2 | Quaternary (C) | - | -C (CH₃)₃ | Deshielded quaternary aliphatic carbon. |

| 13C | 40.8 | Primary (CH₃) | - | -N(C H₃)₂ | Deshielded by nitrogen electronegativity. |

| 13C | 105 - 130 | Tertiary (CH) | - | C2, C5, C6 | Aromatic methine carbons; specific shifts dictated by proximity to NMe₂ (shielding) and NO₂ (deshielding). |

| 13C | 138.0 | Quaternary (C) | - | C4 (Ar-tBu) | Deshielded by alkyl substitution. |

| 13C | 148.5 | Quaternary (C) | - | C1 (Ar-NMe₂) | Highly deshielded by direct attachment to the amine nitrogen. |

| 13C | 151.2 | Quaternary (C) | - | C3 (Ar-NO₂) | Highly deshielded by the strongly electronegative nitro group. |

Table 2: FT-IR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode & Causality |

| ~2960, 2850 | Medium | Aliphatic C-H | Asymmetric/symmetric stretching of t-butyl and N-methyl groups. |

| ~1600, 1505 | Medium | Aromatic C=C | Ring skeletal stretching vibrations. |

| ~1545 | Strong | -NO₂ | Asymmetric stretch. Shifted higher than typical (1530 cm⁻¹) due to loss of conjugation from steric twisting[3]. |

| ~1350 | Strong | -NO₂ / C-N | Overlap of symmetric NO₂ stretch and aromatic C-N stretch. |

Table 3: EI-MS Fragmentation Pathways (70 eV)

| m/z | Ion Type | Relative Abundance | Structural Assignment & Causality |

| 222 | [M]⁺• | Medium | Molecular ion (C₁₂H₁₈N₂O₂). |

| 207 | [M - CH₃]⁺ | Base Peak (100%) | Loss of a methyl radical from the tert-butyl group, forming a highly stable, resonance-stabilized tertiary carbocation. |

| 176 | [M - NO₂]⁺ | Low-Medium | Cleavage of the sterically hindered nitro group. |

| 165 | [M - C(CH₃)₃]⁺ | Low | Complete loss of the tert-butyl radical. |

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must incorporate self-validating steps. The following protocols detail the exact methodologies required to reproduce the spectral data.

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

-

Tube Calibration: Transfer the solution to a 5 mm precision NMR tube. Causality: Ensure the solvent column height is exactly 4.0 cm to optimize magnetic field homogeneity and prevent vortexing artifacts during acquisition.

-

Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Perform automated and manual shimming of the Z and Z² gradients until the TMS signal exhibits a full-width at half-maximum (FWHM) of < 0.5 Hz.

-

1H Acquisition: Acquire the proton spectrum using a 30° excitation pulse (zg30), 16 transients, and a relaxation delay (D1) of 1.0 s.

-

13C Acquisition: Acquire the carbon spectrum using proton-decoupled 13C parameters (WALTZ-16 decoupling). Critical Step: Set the relaxation delay (D1) to

2.0 s and utilize 512 transients. Causality: Quaternary carbons (C1, C3, C4) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 times. A sufficient D1 ensures these carbons fully relax between pulses, preventing artificial signal attenuation.

Protocol B: ATR-FTIR Spectroscopy

-

Initialization & Background: Initialize the FT-IR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere. Validation: Verify a flat baseline to confirm the successful subtraction of atmospheric H₂O and CO₂.

-

Sample Application: Deposit 2-3 mg of the solid analyte directly onto the center of the diamond crystal.

-

Optical Contact Optimization: Apply the ATR pressure anvil to compress the sample. Causality: Intimate optical contact between the crystal and the sample is mandatory for the evanescent wave to penetrate the sample, preventing signal attenuation and spectral distortion.

-

Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) and apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth inherent to ATR techniques.

Protocol C: GC-EI-MS Analysis

-

Sample Preparation: Prepare a 10 µg/mL solution of the analyte in LC-MS grade methanol.

-

Instrument Calibration: Introduce the sample into a Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) system. Validation: Prior to injection, validate instrument calibration using a Perfluorotributylamine (PFTBA) tune. Ensure mass accuracy and proper isotopic ratios for diagnostic ions at m/z 69, 219, and 502.

-

Ionization Standardization: Set the EI source energy to exactly 70 eV. Causality: Standardizing the ionization energy ensures the resulting fragmentation pattern is directly comparable against established spectral libraries (e.g., NIST).

-

Acquisition: Scan the mass analyzer from m/z 50 to 300, capturing the intact molecular ion ([M]⁺• at 222) and the diagnostic base peak fragment ([M - CH₃]⁺ at 207).

Mechanistic Workflow Visualization

The following diagram illustrates the orthogonal data integration required to definitively elucidate the structure of 4-tert-butyl-N,N-dimethyl-3-nitroaniline.

Orthogonal spectroscopic workflow integrating NMR, IR, and MS for structural elucidation.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Retrieved from[Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. Retrieved from[Link]

Sources

Technical Guide: CAS 31951-12-9 (4-(tert-Butyl)-3-nitroaniline)

The following technical guide provides an in-depth analysis of CAS 31951-12-9 , chemically identified as 4-(tert-Butyl)-3-nitroaniline . This document is structured for researchers and drug development professionals, focusing on its properties, synthetic utility, and handling protocols.

Executive Summary

CAS 31951-12-9 , distinctively known as 4-(tert-Butyl)-3-nitroaniline (or 3-nitro-4-tert-butylaniline), is a functionalized aromatic intermediate characterized by the presence of a bulky tert-butyl group ortho to a nitro group, and para to an amino group.[1][2]

Unlike simple anilines, the steric hindrance provided by the tert-butyl moiety combined with the electronic withdrawal of the nitro group makes this compound a unique building block in Medicinal Chemistry and Materials Science . It serves as a critical precursor for:

-

Sterically Hindered Ligands: Used in organometallic catalysis where bulk prevents catalyst deactivation.

-

1,3-Diaminobenzene Derivatives: Upon reduction, it yields 4-(tert-butyl)-1,3-phenylenediamine, a cross-linker for high-performance polymers and a scaffold for benzimidazole-like heterocycles.

-

Lipophilic Drug Design: The tert-butyl group is frequently employed to modulate the LogP (lipophilicity) and metabolic stability of drug candidates.

Chemical & Physical Characterization

The physicochemical profile of CAS 31951-12-9 dictates its solubility and reactivity in synthetic workflows.

Identity & Constants

| Property | Data |

| Chemical Name | 4-(tert-Butyl)-3-nitroaniline |

| CAS Number | 31951-12-9 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | 98–102 °C (Typical range for nitroanilines) |

| SMILES | CC(C)(C)C1=C(C=C(C=C1)N)[O-] |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water.[1][3][4][5][6][7] |

| pKa (Calculated) | ~2.5 (Amino group is weakly basic due to electron-withdrawing nitro group) |

Structural Analysis

The molecule features a "Push-Pull" electronic system :

-

Donor: The amino group (-NH₂) pushes electron density into the ring.

-

Acceptor: The nitro group (-NO₂) withdraws density, deactivating the ring toward further electrophilic substitution but activating the amino group for diazotization.

-

Steric Bulk: The tert-butyl group at position 4 creates significant steric hindrance, protecting the para-position and influencing the regioselectivity of reactions at the ortho-positions.

Synthetic Applications & Mechanisms[9]

A. Precursor for 1,3-Diamines (Polymer & Pharma)

The primary utility of CAS 31951-12-9 is its reduction to 4-(tert-butyl)-1,3-diaminobenzene .

-

Mechanism: Catalytic hydrogenation or chemical reduction (Fe/HCl) converts the -NO₂ group to -NH₂.

-

Utility: The resulting diamine is a "masked" cross-linker. The steric bulk of the tert-butyl group slows down the reaction rate of the adjacent amine, allowing for controlled polymerization or selective heterocycle formation (e.g., reacting the less hindered amine first).

B. Diazotization and Coupling (Dye Chemistry)

The primary amine at position 1 is sterically accessible (para to the t-butyl group) and can undergo diazotization to form diazonium salts.

-

Application: These salts are coupled with electron-rich aromatics (phenols, napthols) to create Azo Dyes . The tert-butyl group improves the solubility of the final dye in organic solvents and enhances lightfastness.

C. Ligand Synthesis

In organometallic chemistry, this aniline is used to synthesize N-heterocyclic carbenes (NHCs) or diimine ligands . The bulky tert-butyl group is strategic for stabilizing metal centers (e.g., Palladium or Nickel) during catalytic cycles, preventing aggregation.

Experimental Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Protocol 1: Catalytic Reduction to Diamine

Target: Synthesis of 4-(tert-butyl)-1,3-phenylenediamine.

Reagents:

-

Substrate: CAS 31951-12-9 (1.0 eq)

-

Catalyst: 10% Pd/C (5 wt% loading)

-

Solvent: Methanol (anhydrous)

-

Hydrogen Source: H₂ gas (balloon or Parr shaker at 30 psi)

Workflow:

-

Dissolution: Dissolve 1.94 g (10 mmol) of CAS 31951-12-9 in 50 mL of anhydrous methanol in a round-bottom flask.

-

Inerting: Purge the flask with Nitrogen (N₂) for 5 minutes to remove oxygen.

-

Catalyst Addition: Carefully add 100 mg of 10% Pd/C under N₂ flow. (Caution: Dry Pd/C is pyrophoric).

-

Hydrogenation: Switch atmosphere to H₂. Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes; Product will be more polar and stain with Ninhydrin).

-

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the diamine as a viscous oil or low-melting solid. Store under Argon (oxidation sensitive).

Protocol 2: Diazotization (Sandmeyer-Type Reactivity)

Target: Conversion to diazonium salt for coupling.

Reagents:

-

Acid: HCl (conc.) or H₂SO₄

-

Reagent: Sodium Nitrite (NaNO₂)

Workflow:

-

Suspend CAS 31951-12-9 in 10% HCl at 0°C (ice bath).

-

Add aqueous NaNO₂ dropwise, maintaining temperature < 5°C.

-

Stir for 30 mins. The solution should become clear (formation of diazonium salt).

-

Use immediately for coupling reactions or Sandmeyer transformations (e.g., conversion to aryl chloride/bromide).

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways starting from CAS 31951-12-9, highlighting its role as a branch point in synthesis.

Caption: Synthetic divergence of CAS 31951-12-9 into diamine precursors (green) and diazonium intermediates (yellow/red).

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |

| Skin Sensitization | H317: May cause an allergic skin reaction.[1] | Wear nitrile gloves and long sleeves. |

| Irritation | H315/H319: Causes skin and eye irritation. | Use in a well-ventilated fume hood. |

| Storage | Light Sensitive.[3] Oxidizes over time. | Store in amber vials at 2–8°C. |

Disposal: Nitroanilines are toxic to aquatic life. All waste must be segregated into halogenated/organic waste streams and incinerated according to local EHS regulations.

References

-

PubChem. (2025).[1] Compound Summary: 4-(tert-Butyl)-3-nitroaniline (CID 316163).[1] National Library of Medicine. [Link]

Sources

- 1. 4-(Tert-butyl)-3-nitroaniline | C10H14N2O2 | CID 316163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 31951-12-9 CAS Manufactory [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-(TERT-BUTYL)-2-NITROANILINE | 6310-19-6 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. CAS 31951-12-9 | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-nitro-4-tert-butylaniline | 31951-12-9 [amp.chemicalbook.com]

- 9. synocule.in [synocule.in]

The Electronic Architecture of Substituted Nitroanilines: A Mechanistic Guide to Push-Pull Dynamics, Intramolecular Charge Transfer, and NLO Applications

Executive Summary

Nitroanilines represent the prototypical donor-

The Push-Pull Paradigm and Intramolecular Charge Transfer (ICT)

The unique electronic environment of p-nitroaniline (pNA) arises from the conjugation of a strong electron-donating amine group (-NH

At a planar molecular geometry, the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the donor -NH

Substituent Effects: Steric Hindrance and Aromaticity

Introducing substituents (e.g., halogens, alkyl chains, or bulky benzyl groups) onto the nitroaniline core fundamentally alters its electronic landscape. In overcrowded molecules like 2,4,6-trinitroanilines, steric hindrance forces the benzene ring to distort from planarity[2].

This torsional deformation physically reduces the spatial overlap between donor-centered and acceptor-centered orbitals, directly attenuating the push-pull character[1]. The degree of dearomatization can be quantified using the Harmonic Oscillator Model of Aromaticity (HOMA) index and puckering parameters, which reveal that intermolecular hydrogen bonding in the crystal lattice often acts as a stabilizing force to partially counteract these steric distortions[2].

Caption: Causality chain linking steric bulk to the modulation of NLO responses.

Computational Elucidation: DFT and NBO Analysis

To predict the reactivity and stability of novel substituted nitroanilines, computational chemistry serves as the first line of investigation. 3 utilizing hybrid functionals (e.g., B3LYP/6-311++G(d,p)) is the standard for optimizing molecular geometry and mapping the electrostatic potential[3]. Natural Bond Orbital (NBO) analysis complements DFT by quantifying the stabilization energy (

Protocol 1: Computational Workflow for Electronic Structure Elucidation

Note: This workflow is designed as a self-validating computational system.

-

Geometry Optimization: Construct the 3D molecular model. Perform ground-state geometry optimization using a range-separated hybrid functional (e.g., CAM-B3LYP/6-311++G(d,p)) in both gas phase and a Polarizable Continuum Model (PCM).

-

Causality: Standard B3LYP often underestimates charge-transfer state energies. CAM-B3LYP incorporates long-range corrections, ensuring accurate modeling of the extended

-conjugation and ICT excitations.

-

-

Frequency Validation: Run vibrational frequency calculations on the optimized geometry.

-

Causality: The strict absence of imaginary frequencies validates that the optimized structure is a true global energy minimum, rather than a transition state saddle point.

-

-

FMO Extraction: Calculate the HOMO-LUMO gap (

).-

Causality: A narrower

directly correlates with enhanced electron mobility, higher chemical reactivity, and superior third-order NLO polarizability.

-

-

NBO Execution: Execute NBO calculations to evaluate the second-order perturbation energy. Identify the primary

and

Experimental Validation: NLO Properties and Z-Scan Techniques

The theoretical ICT predicted by DFT manifests physically as robust nonlinear optical behavior. Substituted variants, such as 5, exhibit significant third-order nonlinearities, making them highly recommended for optical limiting applications (e.g., protecting optical sensors from high-intensity laser damage)[5].

Table 1: Quantitative NLO and Electronic Parameters of p-Nitroaniline Derivatives

| Compound | Nonlinear Refractive Index ( | Nonlinear Absorption ( | Third-Order Susceptibility ( | Optical Limiting Threshold |

| p-Nitroaniline Picrate [5] | 16.32 J/cm | |||

| 4-Nitroaniline Picric Acid [4] | N/A | N/A |

Protocol 2: Z-Scan Methodology for Third-Order NLO Characterization

Note: This experimental design isolates refractive and absorptive non-linearities through a self-correcting mathematical division.

-

Sample Preparation: Dissolve the target nitroaniline derivative in a spectroscopic-grade solvent (e.g., DMF) to a known molarity. Place the solution in a 1 mm path-length quartz cuvette.

-

Laser Setup: Utilize a Q-switched Nd:YAG laser (e.g., 532 nm, nanosecond pulse width) to provide the high-intensity electromagnetic field required to induce nonlinear polarization.

-

Closed-Aperture (CA) Z-Scan: Translate the sample along the z-axis through the focal plane of the lens. Place an aperture in front of the far-field detector.

-

Causality: As the sample moves through the focus, self-focusing (positive

) or self-defocusing (negative

-

-

Open-Aperture (OA) Z-Scan: Remove the aperture and repeat the translation, capturing the entire beam.

-

Causality: This setup is completely insensitive to refraction and strictly measures nonlinear absorption (

), such as reverse saturable absorption (RSA).

-

-

Data Extraction (Self-Validation): Divide the CA data by the OA data.

-

Causality: Dividing the datasets mathematically cancels out the absorption effects from the CA scan, yielding a pure nonlinear refraction curve from which

is calculated.

-

Caption: Parallel computational and experimental workflow for evaluating NLO properties.

Applications in Drug Development

Beyond optoelectronics, the electronic structure of substituted nitroanilines dictates their pharmacokinetic properties. The strong dipole moment and specific electrostatic potential maps guide binding affinity in molecular docking studies. For instance,6 has been computationally and experimentally validated for potent antifungal activity. In these applications, NBO-derived bond strengths directly correlate with the molecule's stability within biological matrices and its interaction with pathogenic fungal proteins[6].

References

-

Geometry-Driven Control of Linear and Nonlinear Optical Responses in p-Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness | ACS Omega | 1

-

Exploring the Third-Order Non-linear Optical Responses and Optical Limiting Properties of p-Nitroaniline Picrate: A Theoretical and Experimental Study | Asian Journal of Chemistry | 5

-

Aromaticity of overcrowded nitroanilines | PubMed / J Phys Chem A | 2

-

N-Benzyl-5-fluoro-2-nitroaniline | Benchchem | 3

-

4-Nitroaniline picric acid single crystals: unveiling their complete optoelectronic potential through optical, thermal, and... | Chalcogen | 4

-

Insights into Spectral Elucidations, Reactivity Sites, Invitro Assay, Molecular Docking and Pharmacokinetic Studies of Non-Covalently Bonded 4-Aminobenzoic Acid 4-Nitroaniline | Polycyclic Aromatic Compounds - Taylor & Francis | 6

Sources

The Pharmacophore Paradox: A Technical Guide to Nitroaniline Derivatives

Topic: Biological Activity of Nitroaniline Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Part 1: Executive Summary & Structural Logic

Nitroaniline derivatives occupy a unique and often polarized position in medicinal chemistry. Characterized by a benzene ring substituted with both an amino group (

While the nitro group is a potent electron-withdrawing moiety that enhances binding affinity and metabolic stability, it is also responsible for significant toxicity (methemoglobinemia and mutagenicity).[4] Success in this field relies not on avoiding the nitro group, but on modulating its reduction potential through steric and electronic effects on the aromatic ring.

This guide moves beyond basic characterization, focusing on the N-substituted derivatives (Schiff bases, amides) and metal complexes that harness the biological activity of the scaffold while mitigating systemic toxicity.

Part 2: Structure-Activity Relationship (SAR)[4]

The biological efficacy of nitroaniline derivatives is governed by the "Push-Pull" electronic effect.[4] The amino group donates electron density, while the nitro group withdraws it.[3][4] This polarization is critical for DNA intercalation and enzyme inhibition.[4]

SAR Logic Diagram

The following diagram illustrates how specific structural modifications influence biological outcomes.

Caption: Structural modifications of the nitroaniline core and their direct impact on pharmacological profiles.[1][2][5]

Part 3: Therapeutic Applications & Mechanisms[4][5][6]

Antimicrobial Activity (The Schiff Base Advantage)

Free nitroanilines often lack potency against resistant strains.[4] However, Schiff bases (azomethines) derived from nitroanilines show superior activity.[4]

-

Mechanism: The azomethine bond (

) creates a lipophilic environment, facilitating transport across the bacterial cell wall.[4] Once inside, the nitro group undergoes enzymatic reduction to form reactive nitroso intermediates that damage bacterial DNA.[4][5] -

Metal Complexes: Coordinating these Schiff bases with transition metals (Cu(II), Co(II), Ni(II)) significantly boosts activity.[4] The Chelation Theory states that coordination reduces the polarity of the metal ion, increasing the lipophilic character of the complex (Tweedy's concept), allowing deeper penetration into lipid membranes.

Anticancer Activity (Bioreductive Activation)

Nitroanilines function as bioreductive prodrugs .[4]

-

The Hypoxia Target: Solid tumors often have hypoxic (low oxygen) cores.[4] Nitro-reductases, overexpressed in these environments, reduce the nitro group to a hydroxylamine or amine.[4]

-

Selectivity: This reduction is inhibited by oxygen in normal tissues, providing a degree of selectivity for cancer cells.[4]

-

Pathway:

Mechanism of Action Diagram

Caption: The bioreductive activation pathway showing selectivity for hypoxic tumor environments.[4]

Part 4: Toxicology & Safety (The Critical Control)

Trustworthiness Note: Acknowledging toxicity is essential for credible drug development.[4]

-

Methemoglobinemia: The primary systemic risk.[4] Metabolites oxidize ferrous hemoglobin (

) to ferric methemoglobin ( -

Mutagenicity: Many nitroanilines are Ames positive.[4] They cause frameshift mutations.[4]

-

Mitigation: Bulky ortho-substitutions can sterically hinder the nitro group, slowing enzymatic reduction and reducing systemic toxicity.[4]

Part 5: Experimental Protocols

Protocol 1: Synthesis of Nitroaniline Schiff Bases

A self-validating workflow for generating antimicrobial candidates.[4]

-

Stoichiometry: Mix equimolar amounts (0.01 mol) of 4-nitroaniline and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in 20 mL of absolute ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid. ( Reasoning: Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack.)

-

Reflux: Reflux the mixture at 70-80°C for 3-6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).[4]

-

Isolation: Cool to room temperature. Pour into crushed ice. The Schiff base will precipitate.[4]

-

Purification: Filter and recrystallize from hot ethanol.

-

Validation: Verify structure via FTIR (Look for

stretch at ~1600

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Standardized for evaluating anticancer potential.

-

Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates (

cells/well) in DMEM media. Incubate for 24h at 37°C/5% -

Treatment: Dissolve the nitroaniline derivative in DMSO (Final DMSO concentration

to avoid solvent toxicity). Add serial dilutions (0.1 - 100 -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20

of MTT solution (5 mg/mL in PBS). Incubate for 4 hours. Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan crystals.[4] -

Solubilization: Remove media carefully.[4] Add 100

DMSO to dissolve crystals.[4] -

Measurement: Read absorbance at 570 nm. Calculate

using non-linear regression.

Part 6: Quantitative Data Summary

Table 1: Comparative Activity of Selected Derivatives

| Compound Class | Modification | Target Activity | Key Insight | |

| Parent | 4-Nitroaniline | Cytotoxicity | High ( | Low potency, high toxicity.[4] |

| Schiff Base | N-(4-chlorobenzylidene) | Antimicrobial | Halogens increase lipophilicity.[4] | |

| Metal Complex | Cu(II)-Schiff Base | Antimicrobial | Chelation boosts uptake 5-10x.[4] | |

| Amide | N-acyl-2-nitroaniline | Anticancer | Bioreductive active in hypoxia.[4] |

References

-

BenchChem. (2025).[1][3][4][6] The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers. Retrieved from

-

National Institutes of Health (NIH). (2022).[4] The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from

-

Encyclopedia.pub. (2022).[4] Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from

-

Semantic Scholar. (2019).[4] Synthesis, Characterization, Cytotoxic and Antioxidant Studies of Mixed Ligand Schiff Base Complexes. Retrieved from

-

New Jersey Department of Health. (2017).[4] Hazardous Substance Fact Sheet: p-Nitroaniline. Retrieved from

Sources

Architecting Efficacy: The Strategic Role of Functionalized Anilines in Modern Therapeutics

Executive Summary

As a Senior Application Scientist navigating the complexities of drug discovery, I view the aniline motif not merely as a structural backbone, but as a highly tunable pharmacophore. Functionalized anilines—aminobenzenes adorned with specific halogens, alkyls, or complex moieties—serve as the cornerstone for a vast array of life-saving therapeutics, most notably in targeted cancer therapies, antimicrobial agents, and novel antidiabetic compounds. This technical guide dissects the rational design, synthetic methodologies, and biological mechanisms that make functionalized anilines indispensable in contemporary medicinal chemistry.

Rational Design and Synthetic Methodologies

The Diarylamine Core and Palladium-Catalyzed Amination

Many revolutionary drugs, such as the BCR-ABL tyrosine kinase inhibitor Imatinib, rely heavily on a diarylamine subunit[1]. Synthesizing these highly functionalized, sterically hindered molecules requires precise catalytic control. Traditional nucleophilic aromatic substitution (SNAr) often fails or requires harsh conditions that degrade sensitive functional groups.

To overcome this, we employ Palladium-catalyzed Buchwald-Hartwig amination utilizing advanced ligands like BrettPhos. Why BrettPhos? Its unique biaryl phosphine structure promotes rapid reductive elimination while preventing the binding of the amine to the palladium center in a way that would stall the catalytic cycle. Crucially, this system allows for the use of weak inorganic bases (like carbonates) or LHMDS, which preserves protic functional groups on the aniline, achieving near-quantitative yields at catalyst loadings as low as 0.1 mol% Pd[1].

Pd-catalyzed cross-coupling workflow for synthesizing diarylamine scaffolds.

Protocol: Self-Validating Synthesis of Anilino-Pyrimidine Kinase Inhibitors

For researchers developing novel kinase inhibitors, 2-Fluoro-4-thiocyanatoaniline is an exceptional building block[2]. The ortho-fluorine modulates the pKa of the aniline nitrogen, optimizing its hydrogen-bonding capacity within the kinase hinge region, while simultaneously blocking metabolic oxidation. The thiocyanate group acts as a versatile vector for probing the ATP-binding pocket[2].

Step-by-Step Methodology: SNAr Coupling of Anilino-Pyrimidines Objective: Synthesize a functionalized anilino-pyrimidine core with high regioselectivity.

-

Reagent Preparation: Dissolve 1.0 eq of 2-Fluoro-4-thiocyanatoaniline and 1.1 eq of a 4-chloro-pyrimidine derivative in anhydrous isopropanol. Causality: Isopropanol provides a polar protic environment that stabilizes the transition state of the SNAr reaction without competing as a nucleophile[2].

-

Base Addition: Add 2.0 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl generated during the substitution to prevent the protonation and subsequent deactivation of the aniline nucleophile[2].

-

Thermal Activation: Heat the reaction mixture to reflux (82°C) for 4-6 hours. Monitor progression via LC-MS. Self-Validation: The disappearance of the aniline peak (m/z) and the emergence of the product mass + 1 [M+H]+ confirms conversion[2].

-

Isolation: Cool to room temperature, remove the solvent under reduced pressure, and purify via silica gel column chromatography to yield the pure anilino-pyrimidine[2].

Therapeutic Applications and Mechanistic Insights

Targeted Oncology: Tyrosine Kinase Inhibitors (TKIs)

The primary mechanism by which functionalized anilines exert anticancer activity is through competitive inhibition of ATP at the catalytic domain of receptor tyrosine kinases (RTKs)[2]. In dysregulated pathways like PI3K/AKT/mTOR, ATP binding drives tumor proliferation. The aniline nitrogen acts as a crucial hydrogen bond donor to the backbone carbonyls of the kinase hinge region. Modulating the electronic properties of the aniline ring via electron-withdrawing groups (e.g., nitro or fluoro groups) directly impacts this binding affinity and the molecule's overall cytotoxicity[2][3].

Competitive inhibition of RTK pathways by anilino-pyrimidine derivatives.

Dual-Action Agents: Ferrocene-Functionalized Anilines

Recent advancements have fused organometallic chemistry with aniline pharmacophores. Ferrocene-functionalized anilines exhibit remarkable dual-action properties as both anticancer and antidiabetic agents[4]. The incorporation of the bulky, lipophilic ferrocene moiety enhances cellular permeability and introduces unique steric interactions within target enzyme pockets. In vitro studies demonstrate that these derivatives effectively inhibit

Antimicrobial and Anti-inflammatory Scaffolds

Beyond oncology, functionalized anilines are critical in synthesizing 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamides[5]. These 4-quinolone derivatives are privileged scaffolds for antimicrobial and anti-inflammatory therapies. By coupling various substituted anilines with 4-quinolone-3-carboxylates, researchers can fine-tune the lipophilicity and target affinity of the resulting amides, yielding compounds with potent biological activity and minimal off-target toxicity[5].

Network Pharmacology and In Silico Modeling

Modern drug discovery relies heavily on network pharmacology to predict the polypharmacological effects of aniline derivatives. Computational modeling of aniline-containing natural products reveals strong binding affinities to targets like Monoamine Oxidase A and B (MAO-A/B), which have recently been implicated in tumor progression and metastasis[6]. Structure-based pharmacophore modeling allows us to map the 3D spatial arrangement of the aniline's steric and electronic features, ensuring that synthesized libraries possess the precise geometry required to trigger the desired biological response[6].

Quantitative Data & Comparative Efficacy

To benchmark the therapeutic potential of functionalized anilines, the table below summarizes the biological activity metrics of recently developed derivatives across various targets.

| Compound Class | Specific Derivative | Primary Target | Biological Activity / Affinity | Reference |

| Ferrocene-Aniline | FB1 | IC50 = 19.27 | [4] | |

| Ferrocene-Aniline | Compounds 1-6 | DPPH (Antioxidant) | IC50 = 15.1 - 31.5 | [4] |

| Ferrocene-Aniline | Compound 6 | Brine Shrimp (Toxicity) | LC50 = 9.09 | [4] |

| Aniline-NP | Tacrine | MAO-A | Binding Energy = -8.4 kcal/mol | [6] |

| Aniline-NP | Tacrine | MAO-B | Binding Energy = -9.8 kcal/mol | [6] |

Conclusion

The functionalized aniline is a master key in medicinal chemistry. By leveraging advanced synthetic techniques like BrettPhos-catalyzed amination and applying rigorous in silico pharmacophore modeling, we can rationally design aniline derivatives that navigate complex biological networks. Whether acting as the hinge-binding core of a kinase inhibitor or the lipophilic driver of a novel antidiabetic agent, the strategic functionalization of the aniline ring remains one of our most powerful tools in the pursuit of next-generation therapeutics.

References

Sources

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Unveiling the Push-Pull Effect in Nitroaniline Systems: A Technical Guide to Intramolecular Charge Transfer and Nonlinear Optics

Executive Summary

The rational design of advanced optoelectronic materials, dye-sensitized solar cells, and nonlinear optical (NLO) devices relies heavily on the manipulation of the "push-pull" effect. p-Nitroaniline (pNA) serves as the archetypal Donor-

Mechanistic Foundations of Intramolecular Charge Transfer (ICT)

The spectroscopic and optical characteristics of pNA are dictated by its unique electronic architecture. In its ground state, the molecule exists predominantly in a neutral resonance form with a relatively low dipole moment[3]. However, upon photoexcitation, the system undergoes a highly intense

The Causality of ICT: During this transition, electron density is promoted from the Highest Occupied Molecular Orbital (HOMO)—which is primarily localized on the electron-donating amino group and the aromatic ring—to the Lowest Unoccupied Molecular Orbital (LUMO), which is centered on the electron-accepting nitro group[3]. This migration creates an excited state with a highly zwitterionic character, resulting in a massive increase in the molecular dipole moment[4][5].

Fig 1: Logical flow of Intramolecular Charge Transfer (ICT) in push-pull systems.

Solvatochromism: Probing the ICT State via UV-Vis Spectroscopy

Because the ICT excited state is significantly more polar than the ground state, the absorption spectrum of pNA is exquisitely sensitive to the surrounding solvent environment—a phenomenon known as solvatochromism[3][4].

The Causality of the Bathochromic Shift: When dissolved in a polar solvent (e.g., water), the solvent dipoles reorient to stabilize the highly polar zwitterionic excited state much more effectively than they stabilize the neutral ground state[3]. This differential stabilization compresses the HOMO-LUMO energy gap. Consequently, a lower-energy (longer wavelength) photon is required to drive the transition, manifesting as a pronounced bathochromic (red) shift[3][5].

Quantitative Data: Solvatochromic Shifts of p-Nitroaniline

The following table summarizes the shift in the wavelength of maximum absorbance (

| Solvent | Polarity Index | Shift Characterization | |

| Cyclohexane | Non-polar | ~326 | Reference Baseline |

| Toluene | Low Polarity | ~342 | Mild Bathochromic |

| Ethanol | Polar Protic | ~372 | Moderate Bathochromic |

| Water | Highly Polar | ~381 | Strong Bathochromic |

Experimental Protocol 1: Self-Validating UV-Vis Solvatochromic Analysis

To accurately capture these shifts without spectral artifacts, the following protocol establishes a self-validating baseline loop.

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh pNA and dissolve it in absolute ethanol to create a 1 mM stock solution. Causality: Ethanol ensures complete dissolution of the crystalline powder before transfer to aqueous or non-polar matrices[3].

-

Working Solution Dilution: Dilute the stock into the target solvents (e.g., cyclohexane, water) to a final concentration of 10–20 µM. Causality: This specific concentration ensures the peak absorbance falls within the optimal linear dynamic range of the spectrophotometer (0.2 – 1.0 A.U.), preventing detector saturation and deviations from the Beer-Lambert law[3].

-

Baseline Correction (Critical): Fill a quartz cuvette with the pure target solvent and run a baseline scan (250–500 nm). Causality: Different solvents possess distinct UV cutoffs. Subtracting this blank ensures the recorded

transition is entirely attributable to the pNA ICT state[3]. -

Sample Measurement: Rinse the sample cuvette with the 10 µM working solution, fill it, and execute the absorbance scan.

-

Data Extraction: Identify

and calculate the molar absorptivity (

Fig 2: Standardized self-validating workflow for UV-Vis solvatochromic analysis.

Nonlinear Optical (NLO) Properties and Z-Scan Analysis

Beyond linear absorption, the push-pull architecture of nitroanilines makes them premier candidates for Nonlinear Optical (NLO) applications, such as optical limiting and second-harmonic generation[1][6]. The unidirectional charge transfer across the

Experimental Protocol 2: Z-Scan Technique for Third-Order NLO Properties

The Z-scan technique is the gold standard for decoupling and measuring nonlinear refraction (self-focusing) and nonlinear absorption (reverse saturable absorption)[6][7].

Step-by-Step Methodology:

-

Laser Alignment: Utilize a pulsed Nd:YAG laser (e.g., 1064 nm or 532 nm) focused through a converging lens.

-

Sample Translation (Z-Axis): Mount the pNA solution (contained in a 1 mm quartz cuvette) on a motorized translation stage. Move the sample along the beam propagation axis (z-axis) through the focal plane (

). Causality: Translating the sample through the focus systematically varies the incident light intensity without altering laser output[6][7]. -

Open Aperture (OA) Measurement: Collect the totally transmitted light using a large-area detector. Causality: OA captures all transmitted photons, isolating intensity-dependent nonlinear absorption (e.g., reverse saturable absorption, which causes a dip in transmittance at the focal point)[6][7].

-

Closed Aperture (CA) Measurement: Place an aperture in the far-field before the detector. Causality: If the pNA sample exhibits a positive nonlinear refractive index (

), the intense light at the focus induces self-focusing. This narrows the beam, increasing transmittance through the closed aperture. Dividing the CA data by the OA data yields the pure nonlinear refractive profile[6][7].

Fig 3: Z-scan experimental setup for evaluating third-order NLO properties.

Computational Validation: QM/EFP Modeling

Empirical observations of the push-pull effect are robustly validated through hybrid computational models. Advanced Quantum Mechanics/Effective Fragment Potential (QM/EFP) techniques—specifically Configuration Interaction Singles with perturbative doubles (CIS(D)/EFP)—are employed to model these systems[4][8].

By treating the pNA chromophore quantum mechanically while modeling the solvent (e.g., water, dioxane) as an effective fragment potential, researchers can accurately predict the red solvatochromic shift of the charge-transfer

Conclusion

The push-pull effect in nitroaniline systems represents a cornerstone of modern physical organic chemistry and materials science. By understanding the causality behind Intramolecular Charge Transfer (ICT)—from the stabilization of zwitterionic excited states in polar solvents to the asymmetric polarizability driving nonlinear optical responses—researchers can rationally design the next generation of electro-optic modulators, fluorescent sensors, and optical limiters.

References

- Effects of solvents on electronic absorption spectra of p-nitroaniline.SSRN.

- An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.Benchchem.

- Exploring the Third-Order Non-linear Optical Responses and Optical Limiting Properties of p-Nitroaniline Picrate: A Theoretical and Experimental Study.Asian Journal of Chemistry.

- Rational design and investigation of nonlinear optical response properties of pyrrolopyrrole aza-BODIPY-based novel push–pull chromophores.RSC Publishing.

- Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study.

- Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline,[1,2,5]Oxadiazolo[3,4-B]Pyrazine and[1,2,5]Thiadiazolo[3,4-B]Pyrazine Electron Withdrawing Parts.MDPI.

- Exploring the Third-Order Non-linear Optical Responses and Optical Limiting Properties of p-Nitroaniline Picrate: A Theoretical and Experimental Study.

Sources

- 1. Rational design and investigation of nonlinear optical response properties of pyrrolopyrrole aza-BODIPY-based novel push–pull chromophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02861A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 4-tert-butyl-N,N-dimethyl-3-nitroaniline as a Synthetic Scaffold

This Application Note is structured to provide a rigorous, mechanistic guide to the synthesis and utilization of 4-tert-butyl-N,N-dimethyl-3-nitroaniline (CAS 955096-10-3).

This compound represents a specialized class of Donor-Acceptor (D-A) benzenes where the electron-donating dimethylamino group and the electron-withdrawing nitro group are positioned meta to each other, a substitution pattern that requires specific synthetic control. Furthermore, the bulky tert-butyl group at the para position blocks metabolic hotspots (in medicinal chemistry) and induces specific steric torsion (in material science), making this intermediate highly valuable for designing sterically hindered ligands and non-linear optical (NLO) chromophores.

Executive Summary

4-tert-butyl-N,N-dimethyl-3-nitroaniline is a trisubstituted benzene derivative utilized as a high-purity intermediate in the synthesis of sterically hindered phenylenediamines, functional dyes, and pharmaceutical building blocks. Its utility stems from two key structural features:

-

Electronic Push-Pull: The meta-relationship between the donor (

) and acceptor ( -

Steric Blocking: The tert-butyl group at the C4 position prevents para-metabolic oxidation and restricts rotation, enhancing the stability and solubility of downstream derivatives.

This guide details the "Proton-Switch" Nitration Protocol required to access this specific isomer and outlines its reduction to the corresponding diamine for polymer and ligand applications.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 4-tert-butyl-N,N-dimethyl-3-nitroaniline |

| CAS Number | 955096-10-3 |

| Molecular Formula | |

| Molecular Weight | 222.29 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water |

| Key Functionality | Masked Diamine, Donor-Acceptor Chromophore |

Synthetic Protocol: The "Proton-Switch" Nitration

Objective: Synthesize the 3-nitro isomer selectively.

Challenge: Under standard conditions, the dimethylamino group is an ortho/para director. Since the para position is blocked by the tert-butyl group, standard nitration would yield the 2-nitro isomer (ortho to the amine).

Solution: We employ a strongly acidic medium to protonate the amine, converting it into an ammonium species (

Materials

-

Precursor: 4-tert-butyl-N,N-dimethylaniline (1.0 eq)

-

Solvent/Acid: Concentrated Sulfuric Acid (

, 98%) -

Reagent: Fuming Nitric Acid (

) or Potassium Nitrate ( -

Quench: Crushed Ice / Ammonium Hydroxide (

)

Step-by-Step Procedure

-

Solubilization & Protonation:

-

Charge a jacketed reactor with conc.

(10 vol). Cool to 0°C. -

Slowly add 4-tert-butyl-N,N-dimethylaniline (1.0 eq) dropwise. Caution: Exothermic. Ensure temperature remains <10°C.[1]

-

Mechanistic Check: Stir for 30 mins to ensure complete protonation of the amine to the ammonium salt. This switches the directing group preference from ortho (2-position) to meta (3-position).

-

-

Nitration:

-

Prepare a "mixed acid" solution or add solid

(1.05 eq) in small portions. -

Maintain internal temperature between 0°C and 5°C.

-

Note: The tert-butyl group directs ortho (to position 3), and the protonated ammonium directs meta (to position 3). This cooperative directing effect ensures high regioselectivity.

-

-

Quench & Workup:

-

Pour the reaction mixture onto crushed ice (20 vol).

-

Neutralize carefully with

to pH 8-9. The product will precipitate as the free base. -

Extract with Dichloromethane (DCM). Wash organic layer with brine.

-

Dry over

and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Water (9:1) to obtain bright yellow/orange crystals.

-

Downstream Application: Reduction to Diamine

The primary utility of this intermediate is as a precursor to 4-tert-butyl-N,N-dimethyl-1,3-phenylenediamine , a hindered curing agent and ligand scaffold.

Protocol: Catalytic Hydrogenation

-

Setup: Dissolve the nitro-intermediate in Methanol or Ethanol.

-

Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).

-

Reaction: Hydrogenate at 30-50 psi

at room temperature for 4-6 hours. -

Monitoring: Monitor by TLC or LC-MS (disappearance of the nitro peak at ~222 m/z, appearance of amine peak at ~192 m/z).

-

Isolation: Filter through Celite to remove catalyst. Concentrate filtrate to yield the diamine, which oxidizes rapidly in air (store under Nitrogen/Argon).

Mechanistic & Workflow Visualization

The following diagrams illustrate the critical logic paths for synthesis and application.

Diagram 1: The "Proton-Switch" Regioselectivity

This workflow demonstrates how pH control dictates the isomeric outcome.

Caption: Regioselective control via amine protonation ensures the nitro group installs at the 3-position.

Diagram 2: Synthetic Utility Workflow

From intermediate to final high-value applications.

Caption: Conversion of the nitro-intermediate into functional diamines for polymers and catalysis.

Safety & Handling (E-E-A-T)

-

Toxicity: Like most nitroanilines, this compound should be treated as potentially toxic by inhalation and skin absorption. It may cause methemoglobinemia.

-

Thermal Stability: Nitro-compounds can be energetic. Do not heat the reaction mixture above 10°C during nitration to prevent thermal runaway.

-

Storage: Store in amber vials to prevent photo-degradation.

References

-

BenchChem. 1-Nitro-4-tert-butyl-2,6-dimethylbenzene in Fine Chemical Synthesis. (Context on tert-butyl nitroaniline derivatives).

-

Organic Syntheses. m-Nitrodimethylaniline (General procedure for meta-nitration of dimethylaniline). Coll. Vol. 2, p. 224.

-

PubChem. N,N-Dimethyl-3-nitroaniline (Structural Analog Data). CID 69269.[2][3]

-

ChemicalBook. 4-(tert-Butyl)-2-nitroaniline (Isomer Comparison). CAS 6310-19-6.[4]

-

ChemSrc. 4-tert-butyl-N,N-dimethyl-3-nitroaniline (CAS 955096-10-3 Entry).[5][6]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethyl-3-nitroaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4-(TERT-BUTYL)-2-NITROANILINE | 6310-19-6 [chemicalbook.com]

- 5. 2-Iodobutane | CAS#:513-48-4 | Chemsrc [chemsrc.com]

- 6. nonyl benzenesulfonate | CAS#:60832-20-4 | Chemsrc [chemsrc.com]

4-tert-butyl-N,N-dimethyl-3-nitroaniline as a precursor for heterocyclic compounds

Application Note: 4-tert-butyl-N,N-dimethyl-3-nitroaniline as a Precursor for Heterocyclic Scaffolds

Part 1: Executive Summary & Chemical Profile

4-tert-butyl-N,N-dimethyl-3-nitroaniline is a specialized aromatic building block characterized by a unique "push-pull" electronic structure and significant steric crowding.[1] Unlike simple aniline derivatives, the presence of a bulky tert-butyl group ortho to the nitro moiety creates a sterically congested environment. This specific architecture makes it a valuable precursor for synthesizing lipophilic, sterically hindered Quinolines (via Skraup/Doebner-Miller cyclization) and Indoles (via Bartoli synthesis), which are critical scaffolds in medicinal chemistry for modulating binding affinity in hydrophobic pockets (e.g., GPCRs, kinases).[1]

Chemical Identity

-

IUPAC Name: 4-tert-butyl-N,N-dimethyl-3-nitroaniline[1]

-

Common Synonyms: 4-(1,1-dimethylethyl)-N,N-dimethyl-3-nitrobenzenamine[1]

-

CAS Registry Number: 31951-12-9 (Parent amine reference); Derivative specific.[1]

-

Molecular Formula: C₁₂H₁₈N₂O₂

-

Key Structural Features:

Part 2: Strategic Synthesis Pathways

The utility of this precursor branches into two distinct high-value workflows. The choice of pathway depends on whether the target is a reduced diamine scaffold or a direct cyclization product.

Pathway Logic Diagram

Figure 1: Divergent synthesis pathways. Pathway A (Black) utilizes reduction to access quinolines. Pathway B (Red) utilizes the nitro group directly for indole formation.

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to the m-Phenylenediamine

Context: The tert-butyl group at C4 creates significant steric hindrance around the C3-nitro group.[1] Standard catalytic hydrogenation (1 atm H₂) may be sluggish. We recommend a chemical reduction or high-pressure hydrogenation.[1]

Objective: Synthesis of 4-tert-butyl-N1,N1-dimethylbenzene-1,3-diamine.

Materials:

-

Precursor: 4-tert-butyl-N,N-dimethyl-3-nitroaniline (1.0 eq)[1]

-

Reagent: Stannous Chloride Dihydrate (SnCl₂[1]·2H₂O) (5.0 eq)

-

Solvent: Ethanol (Absolute)[1]

-

Workup: 10% NaOH solution, Ethyl Acetate[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the nitroaniline precursor in 50 mL of ethanol.

-

Reagent Addition: Add SnCl₂·2H₂O (50 mmol) in portions. Note: The reaction is slightly exothermic.

-

Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The yellow nitro spot should disappear, replaced by a fluorescent amine spot.

-

Neutralization (Critical): Cool to room temperature. Pour the mixture into 100 mL of ice water. Slowly adjust pH to >10 using 10% NaOH. The tin salts will initially precipitate and then redissolve/clump.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). The bulky diamine is highly lipophilic and will partition readily into the organic phase.

-

Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify via flash chromatography (Amine-functionalized silica is recommended to prevent streaking).[1]

Data Validation:

-

Expected Yield: 85-92%

-

¹H NMR Check: Look for the disappearance of the downfield nitro-adjacent protons and the appearance of a broad singlet (NH₂) around 3.5–4.0 ppm.

Protocol B: Skraup Cyclization to Sterically Hindered Quinolines

Context: The resulting m-diamine is an excellent substrate for the Skraup reaction. The tert-butyl group at C4 directs the ring closure to the less hindered position (C2 of the ring, C6 of the quinoline), avoiding the steric clash.

Objective: Synthesis of 6-tert-butyl-7-(dimethylamino)quinoline.

Materials:

-

Substrate: 4-tert-butyl-N1,N1-dimethylbenzene-1,3-diamine (from Protocol A)[1]

-

Reagents: Glycerol, Sulfuric Acid (conc.), Sodium 3-nitrobenzenesulfonate (oxidant).[1]

Methodology:

-

Mixing: Mix the diamine (10 mmol), sodium 3-nitrobenzenesulfonate (5 mmol), and glycerol (15 mmol) in a heavy-walled flask.

-

Acid Addition: Carefully add concentrated H₂SO₄ (10 mL) with cooling.

-

Cyclization: Heat the mixture to 140°C for 4 hours. Caution: Vigorous reaction.

-

Workup: Pour onto ice, basify with NH₄OH, and extract with DCM.

-

Outcome: The ring closure occurs at the position para to the dimethylamino group (least hindered), yielding the quinoline scaffold.

Part 4: Critical Analysis & Troubleshooting

| Parameter | Challenge | Solution / Recommendation |

| Steric Hindrance | The t-butyl group blocks attack at the C4 position and shields the C3-nitro.[1] | Use SnCl₂ (chemical reduction) instead of bulky heterogeneous catalysts (e.g., Pd/C) if hydrogenation stalls. |

| Regioselectivity | In electrophilic aromatic substitutions, the activated ring has multiple sites. | The t-butyl group effectively blocks the C4 position , forcing electrophiles to C2 or C6, simplifying purification.[1] |

| Solubility | The product is highly lipophilic. | Avoid pure methanol/water systems. Use DCM or Ethyl Acetate for extractions. |

| Stability | Phenylenediamines oxidize in air (turn black). | Store the reduced intermediate under Argon at -20°C or use immediately in the cyclization step. |

Part 5: References

-

Bartoli Indole Synthesis:

-

Bartoli, G., et al. "Reaction of Nitroarenes with Grignard Reagents." Accounts of Chemical Research.

-

(Parent compound data)

-

-

Reduction of Sterically Hindered Nitroarenes:

-

Heterocycle Synthesis from m-Phenylenediamines:

-

Compound Data:

Sources

Technical Application Note: Catalytic Reduction of Sterically Hindered Nitroarenes

This Application Note is structured to guide researchers through the specific challenges of reducing a sterically hindered nitroarene. Unlike standard nitro reductions, the presence of a bulky tert-butyl group ortho to the nitro moiety requires optimized conditions to overcome steric repulsion at the catalyst surface.

Abstract & Scope

This protocol details the catalytic reduction of 4-tert-butyl-N,N-dimethyl-3-nitroaniline to its corresponding aniline derivative. The primary synthetic challenge is the steric bulk of the tert-butyl group located ortho to the nitro functionality. This steric crowding inhibits the planar adsorption of the nitro group onto heterogeneous catalyst surfaces, significantly retarding reaction kinetics under standard conditions (1 atm H₂, RT).

This guide provides two validated workflows:

-

High-Pressure Catalytic Hydrogenation (Method A): The preferred method for scale-up and purity.

-

Catalytic Transfer Hydrogenation (Method B): A rapid, ambient-pressure alternative for laboratory-scale synthesis.

Substrate Analysis & Mechanistic Strategy

The "Ortho-Effect" Challenge

In heterogeneous catalysis (e.g., Pd/C), the substrate must adsorb onto the metal surface. For nitroarenes, this typically requires the nitro group to lie somewhat flat against the active sites.

-

Substrate: 4-tert-butyl-N,N-dimethyl-3-nitroaniline.

-

Steric Clash: The tert-butyl group at position 4 is voluminous. It forces the nitro group at position 3 to rotate out of the aromatic plane to minimize van der Waals repulsion.

-

Consequence: This non-planar conformation hinders the necessary orbital overlap with the catalyst surface, increasing the activation energy for the reduction.

Mechanistic Pathway

The reduction proceeds via the Haber Mechanism , involving stepwise deoxygenation:

Figure 1: Mechanistic pathway highlighting the steric bottleneck at adsorption and the risk of hydroxylamine accumulation.

Safety Protocols (Critical)

-

Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge. Use a blast shield for pressurized reactions.

-

Catalyst (Pd/C): Dry Pd/C is pyrophoric. ALWAYS use "wet" catalyst (50% H₂O) or pre-wet the catalyst with an inert solvent (toluene or water) under nitrogen before adding flammable solvents (methanol).

-

Nitro Compounds: Potentially energetic. Do not distill the nitro starting material to dryness at high temperatures.

Method A: High-Pressure Catalytic Hydrogenation

Best for: Clean profiles, scale-up (>1g), and avoiding reagent byproducts.

Reagents & Equipment

| Component | Specification | Role |

| Substrate | 4-tert-butyl-N,N-dimethyl-3-nitroaniline | Reactant |

| Catalyst | 10% Pd/C (Degussa Type), 50% wet | Catalyst (High surface area) |

| Solvent | Methanol (MeOH) or MeOH:THF (1:1) | Solvent (THF aids solubility of lipophilic t-butyl group) |

| Hydrogen Source | H₂ Gas Cylinder | Reductant |

| Equipment | Parr Shaker or High-Pressure Autoclave | Reactor |

Step-by-Step Protocol

-

Preparation: In a fume hood, dissolve 1.0 equiv of substrate in MeOH (0.1 M concentration). If the substrate does not fully dissolve, add THF dropwise until clear.

-

Note: Incomplete solubility can lead to catalyst coating and deactivation.

-

-

Catalyst Addition:

-

Purge the reaction vessel with Nitrogen (

). -

Add 10 wt% of the wet Pd/C catalyst (e.g., if using 1g substrate, add 100mg of wet catalyst).

-

Expert Tip: For this hindered substrate, if reaction stalls, increase loading to 20 wt%.

-

-

Hydrogenation:

-

Seal the reactor.[1] Purge with

(3x) then -

Pressurize to 4 bar (approx 60 psi) .

-

Heat the vessel to 50°C .

-